molecular formula C9H7BrClO4- B1609490 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid CAS No. 73219-92-8

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

Cat. No.: B1609490
CAS No.: 73219-92-8
M. Wt: 294.50 g/mol
InChI Key: VOIBMJIPLSKRQL-UHFFFAOYSA-M
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Description

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H8BrClO4 and a molecular weight of 295.51 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and pharmaceuticals.

Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as nucleophilic substitution and free radical bromination . These reactions can lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid typically involves the bromination and chlorination of 2,6-dimethoxybenzoic acid. The process can be summarized as follows:

    Bromination: 2,6-Dimethoxybenzoic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position of the benzene ring.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Hydroxyl derivatives.

    Coupling Products: Biaryl compounds.

Comparison with Similar Compounds

    2,6-Dimethoxybenzoic Acid: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.

    3-Bromo-2,6-dimethoxybenzoic Acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.

    5-Chloro-2,6-dimethoxybenzoic Acid: Similar structure but lacks the bromine atom, influencing its chemical properties.

Uniqueness: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

3-bromo-5-chloro-2,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIBMJIPLSKRQL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426112
Record name 3-bromo-5-chloro-2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-92-8
Record name 3-bromo-5-chloro-2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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